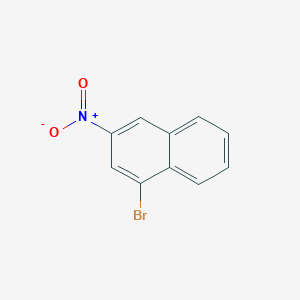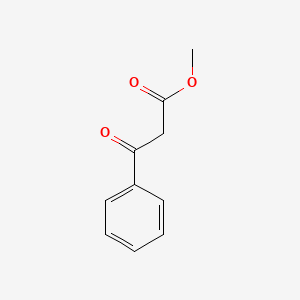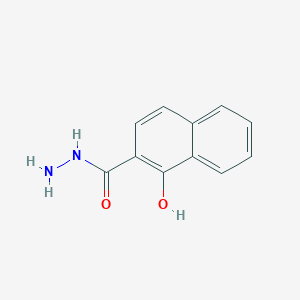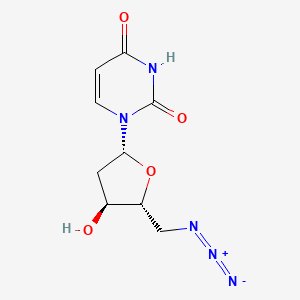
Uridine, 5'-azido-2',5'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5'-azido-2',5'-dideoxy- (Uridine 5'-azido-2',5'-dideoxy), also known as 5-azido-2',5'-dideoxyuridine, is a modified form of the nucleoside uridine, which is a naturally occurring pyrimidine nucleoside found in all living organisms. Uridine 5'-azido-2',5'-dideoxy has been found to have a wide range of applications in both scientific research and medical treatments. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of Uridine 5'-azido-2',5'-dideoxy.
Applications De Recherche Scientifique
Synthesis and Polymerase Incorporation
Uridine analogs, including 5'-azido-2',5'-dideoxy- variants, are significant in genomic applications due to the increased reactivity of amino groups. Wolfe et al. (2002) describe the synthesis of these analogs from naturally occurring nucleosides, highlighting their potential utility in genomic sequence analysis. The modified nucleosides can be converted into 5'-N-triphosphates, offering avenues for DNA manipulation and enzymatic processes in genomics (Wolfe et al., 2002).
Catabolic Disposition in Hepatocytes
Cretton et al. (1992) explored the catabolic disposition of AzddU (a variant of 5'-azido-2',5'-dideoxyuridine) in rat hepatocytes. Their findings suggest that enzymatic reduction to a 3'-amino derivative could be a general catabolic pathway for such nucleosides at the hepatic site. This study provides insights into the metabolism of these compounds in liver cells, highlighting a possible general pathway for catabolism in the body (Cretton et al., 1992).
Anti-Herpes Activity and Molecular Conformations
The molecular conformations and antiherpes activities of azido and amino derivatives of certain uridine analogs were studied by Tourigny et al. (1989). These studies provide valuable data on the biological activity and structural preferences of these compounds, which are crucial for their potential therapeutic applications (Tourigny et al., 1989).
Alternative Synthesis Strategies
Tber et al. (1995) proposed an alternative synthesis strategy for 3'-azido-2',3'-dideoxy-4'-thionucleosides, starting from d-xylose. This novel approach could potentially improve the efficiency and accessibility of such uridine analogs for research and therapeutic purposes (Tber et al., 1995).
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBIQTXMSHWJX-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189508 |
Source


|
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, 5'-azido-2',5'-dideoxy- | |
CAS RN |
35959-37-6 |
Source


|
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




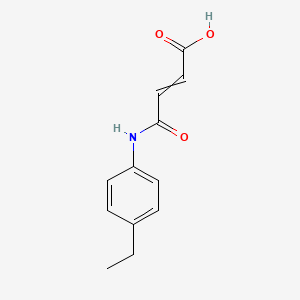
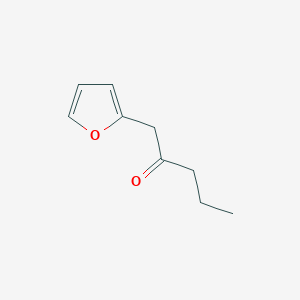



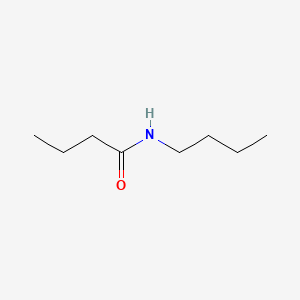
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)

